Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a methyl ester at position 2, a methyl group at position 8, and a substituted anilino moiety at position 4 (3-fluoro-4-methylphenyl). This compound belongs to a class of nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-(3-fluoro-4-methylanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-7-8-13(9-15(11)20)21-16-10-17(19(23)24-3)22-18-12(2)5-4-6-14(16)18/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZKNWOAHXJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amination: The amino group is introduced by reacting the quinoline derivative with 3-fluoro-4-methylaniline under conditions that facilitate nucleophilic aromatic substitution.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be chosen to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: Electrophilic aromatic substitution can occur on the quinoline ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, dihydroquinolines.
Substitution: Halogenated quinolines, nitroquinolines.
Scientific Research Applications
Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those involved in metabolic pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase enzymes, which are crucial for DNA unwinding and replication. These interactions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Methyl 4-(3-chloro-4-methoxyanilino)-8-fluoroquinoline-2-carboxylate (Compound ID: L480-0519)
This compound () shares the quinoline-2-carboxylate core but differs in substituents:
- Position 4: 3-chloro-4-methoxyanilino (vs. 3-fluoro-4-methylphenylamino in the target compound).
- Position 8 : Fluoro (vs. methyl).
Key Implications : - The chloro-methoxy substituent may increase steric hindrance and alter electronic properties compared to the fluoro-methyl group.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
Synthesized via PdCl₂(PPh₃)₂-catalyzed cross-coupling (), this derivative features:
- Position 2 : 4-Chlorophenyl.
- Position 3 : 4-Methoxyphenyl.
- Position 4: Amino group (vs. substituted anilino in the target compound). Key Implications:
- The absence of a carboxylate ester reduces hydrophilicity.
- The 4-chlorophenyl and 4-methoxyphenyl groups may confer distinct electronic effects, influencing reactivity in further functionalization .
Heterocyclic Derivatives with Shared Substituents
[4-(2-Chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine
Described in a patent (), this thiazole-containing compound shares the 3-fluoro-4-methylphenyl group.
Key Differences :
- The thiazole ring replaces the quinoline core.
- A cyclopropyl-ethylamine side chain is present.
Key Implications : - The thiazole moiety may alter pharmacokinetic properties, such as metabolic stability, compared to quinolines .
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
This ester derivative () features:
- Position 4 : Carboxylate ester linked to a 2-(4-nitrophenyl)-2-oxoethyl group.
- Position 2 : 4-Methylphenyl.
Key Implications :
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility: The target compound’s synthesis likely parallels methods used for analogous quinolines, such as Pd-catalyzed cross-coupling () or esterification reactions ().
- Methyl groups (e.g., at position 8) may increase lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
Methyl 4-[(3-fluoro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with specific substitutions that enhance its biological profile:
- Molecular Formula : C18H15FN2O2
- Molecular Weight : Approximately 324.3 g/mol
The unique substitution of a 3-fluoro-4-methylphenyl amino group and a methyl ester at the carboxylic acid position contributes to its distinct chemical properties and potential biological activities.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : It has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. The specific kinases involved in inflammatory pathways are believed to be targeted by this compound.
- Binding Affinity Studies : Interaction studies reveal that it may bind to specific protein targets related to disease pathways, which could elucidate its pharmacological profile further.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effective inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |
| Study B | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 10 µM. |
| Study C | Kinase Inhibition | Identified as a selective inhibitor of specific kinases involved in cancer progression, supporting further development in targeted therapies. |
These findings underscore the compound's potential as a therapeutic agent across multiple domains, particularly in oncology and infectious disease treatment.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminoquinoline-2-carboxylate | Amino group instead of fluoro group | Different biological activity profile |
| Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate | Chlorine substitution instead of fluorine | Variations in reactivity and biological activity |
| Methyl 6-(3-fluoroanilino)-8-methylquinoline-2-carboxylate | Different position of amino substitution | Potentially altered pharmacokinetics |
The specific substitution pattern of this compound enhances its reactivity and biological interactions compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
